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Abstract

L-369 is a novel, biodegradable ionizable cationic lipid designed for the systemic delivery of
small interfering RNA (siRNA) therapeutics. As a critical component of lipid nanoparticle (LNP)
formulations, L-369 facilitates high encapsulation efficiency of RNA cargo and promotes
effective endosomal escape for cytoplasmic delivery and subsequent gene silencing. Its
structure is engineered to ensure potent in vivo activity while offering an improved safety
profile, characterized by a rapid elimination profile from tissues. This technical guide details the
biological function, delivery pathways, quantitative performance metrics, and experimental
protocols associated with L--369, providing a comprehensive resource for its application in
RNAi-based drug development.

Core Biological Function of L-369

The primary biological function of L-369 is not as a pharmacologically active molecule itself, but
as a highly efficient vehicle for delivering nucleic acid payloads, such as siRNA, into target
cells. L-369 is a key excipient in LNP-siRNA formulations, which are among the most clinically
advanced platforms for RNAI therapeutics.[1]

The core functions of L-369 within an LNP system are:
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» Nucleic Acid Encapsulation: L-369 possesses an ionizable tertiary amine head group. At a
low pH (e.g., pH 4.0) during the formulation process, this amine group becomes protonated
(positively charged). This positive charge enables strong electrostatic interactions with the
negatively charged phosphate backbone of siRNA, driving the encapsulation of the nucleic
acid cargo into the core of the nanoparticle.

 In Vivo Stability: At physiological pH (~7.4) in the bloodstream, the L-369 head group is
predominantly neutral. This near-neutral surface charge is crucial for minimizing non-specific
interactions with serum proteins and reducing rapid clearance by the mononuclear
phagocyte system, thereby extending the circulation half-life of the LNP.

o Cellular Uptake and Endosomal Escape: LNPs are typically taken up by target cells,
primarily in the liver, through receptor-mediated endocytosis. Once inside the endosome, the
internal environment becomes progressively more acidic (pH dropping to 5.0-6.5). This drop
in pH protonates the L-369, imparting a positive charge to the LNP. The now cationic L-369
lipids are thought to interact with anionic lipids in the endosomal membrane, disrupting the
membrane structure and facilitating the release of the siRNA cargo into the cytoplasm. This
endosomal escape is the critical step for the siRNA to engage with the RNA-induced
silencing complex (RISC).[2]

e Biodegradability and Elimination: L-369 is designed with biodegradable moieties, likely ester
linkages, within its hydrophobic tails. This structure allows for metabolic breakdown of the
lipid into smaller, more readily eliminated components, leading to an improved in vivo
elimination profile and a wider safety margin compared to non-biodegradable lipids.[3][4]

L-369 Mediated Delivery Pathway

The delivery of siRNA via L-369-containing LNPs is a multi-step process, beginning with
formulation and ending with target gene silencing. This pathway represents the logical and
biological journey of the therapeutic agent.
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Caption: LNP-mediated siRNA delivery pathway from formulation to gene silencing.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b15575614?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Quantitative Data and Performance Metrics

The efficacy and safety of an ionizable lipid are defined by key quantitative parameters. While
specific data for L-369 is proprietary, performance is expected to be similar or superior to lipids
like L319, a well-characterized biodegradable lipid.[3]

Table 1: Physicochemical and In Vivo Performance Characteristics of L-369 (and Analogs)
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Parameter

Chemical Identity

Value | Observation

Significance

Reference

CAS Number

1443522-24-4

Unique identifier for L-
369.

[5]

Molecular Weight

794.3 g/mol

Defines the molar

mass of the lipid.

[5]

Formulation &

Delivery

Apparent pKa

Optimal pKa is crucial
for balancing
encapsulation
efficiency and
endosomal escape.
Values between 6.2-
6.5 are ideal for
hepatic siRNA

delivery.

[3]

In Vivo Efficacy (EDso)

< 0.1 mg/kg

Expected high
potency in vivo,
comparable to leading
lipids used for
silencing liver targets

(e.g., Factor VII).

[4]

Safety &
Pharmacokinetics

Elimination Profile

Rapid

Biodegradable
structure leads to
faster clearance from
tissues compared to
non-biodegradable
lipids, improving the

safety profile.

[3]4]
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| Tolerability | Wide Safety Margin | Preclinical studies indicate good tolerability at therapeutic
doses. |[3] |

Experimental Protocols

Detailed methodologies are critical for the successful application and evaluation of L-369 in
LNP-siRNA formulations.

LNP-siRNA Formulation via Microfluidic Mixing

This protocol describes the standard method for producing homogenous, small-sized LNPs
with high encapsulation efficiency.

Objective: To encapsulate siRNA into LNPs using L-369.

Materials:

L-369 lonizable Lipid

e 1, 2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

e Cholesterol

o Polyethylene glycol (PEG)-lipid (e.g., DMG-PEG 2000)

» siRNA targeting the gene of interest

» Ethanol (200 proof, RNase-free)

o Citrate or Acetate Buffer (25 mM, pH 4.0, RNase-free)

e Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

o Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

e Prepare Lipid Stock Solution: Dissolve L-369, DSPC, cholesterol, and PEG-lipid in ethanol at
a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between
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10-25 mM.[6]

Prepare siRNA Solution: Dissolve the siRNA in the aqueous buffer (pH 4.0) to the desired
concentration.

Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's
instructions. Load the lipid-ethanol solution into one syringe and the siRNA-agueous solution
into another.

Formulation: Pump the two solutions through the microfluidic cartridge at a defined total flow
rate (e.g., 2-12 mL/min) and flow rate ratio (typically 3:1 aqueous to organic phase).[7] The
rapid mixing within the microchannels causes a change in solvent polarity, leading to the self-
assembly of LNPs with encapsulated siRNA.

Dialysis/Purification: Collect the resulting LNP solution and immediately dialyze against PBS
(pH 7.4) for 18-24 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol
and raise the pH.

Sterilization: Filter the final LNP solution through a 0.22 um sterile filter.

Storage: Store the final LNP formulation at 4°C.
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Caption: Experimental workflow for the formulation of L-369-based siRNA LNPs.

© 2025 BenchChem. All rights reserved.

8/11

Tech Support


https://www.benchchem.com/product/b15575614?utm_src=pdf-body-img
https://www.benchchem.com/product/b15575614?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

LNP Characterization

Objective: To determine the critical quality attributes of the formulated LNPs.
Methods:

» Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
Well-formulated LNPs should have a hydrodynamic diameter of 80-150 nm with a PDI < 0.2.

o Zeta Potential: Measured using Laser Doppler Velocimetry. The zeta potential should be
near-neutral at pH 7.4.

» SiRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.qg.,
RiboGreen®). The fluorescence is measured before and after lysing the LNPs with a
detergent (e.g., Triton X-100). Encapsulation efficiency is typically >90%.[8]

In Vivo Efficacy Assessment (Factor VIl Silencing Model)

Obijective: To determine the in vivo gene silencing potency (EDso) of the LNP-siRNA
formulation.

Animal Model: C57BL/6 mice.
Procedure:

o Administer the LNP-siRNA formulation (targeting the Factor VII gene) to mice via a single
intravenous (tail vein) injection at various doses (e.g., 0.01, 0.03, 0.1 mg siRNA/kg). Include
a control group treated with LNPs containing a non-targeting control siRNA.

e At 48-72 hours post-administration, collect blood samples via cardiac puncture into citrate-
containing tubes.

e Process the blood to obtain serum.
¢ Measure serum Factor VIl protein levels using a chromogenic assay.

o Calculate the percentage of Factor VIl knockdown relative to the control group and
determine the EDso.[4]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9609090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3734658/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

L-369 represents a significant advancement in the field of ionizable lipids for RNAI
therapeutics. Its chemical structure is optimized for potent in vivo gene silencing, while its
biodegradable nature confers a favorable safety and elimination profile. The detailed pathways
and protocols provided in this guide serve as a foundational resource for researchers and
developers aiming to leverage L-369 for the creation of next-generation RNA-based medicines.
The combination of high efficacy and improved tolerability makes L-369 a compelling
component for clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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